1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone
Overview
Description
1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone is an organic compound with the molecular formula C14H16N2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
The synthesis of 1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone typically involves the reaction of 3,5-dimethyl-1H-pyrazole with benzyl chloride in the presence of a base, followed by acylation with ethanoyl chloride. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under reflux .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone can be compared with other pyrazole derivatives, such as:
- 1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine
- 1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid
These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
1-(1-benzyl-3,5-dimethylpyrazol-4-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-10-14(12(3)17)11(2)16(15-10)9-13-7-5-4-6-8-13/h4-8H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCBXDCAJZFPMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652400 | |
Record name | 1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40570-80-7 | |
Record name | 1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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